2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide hydrochloride

Beschreibung

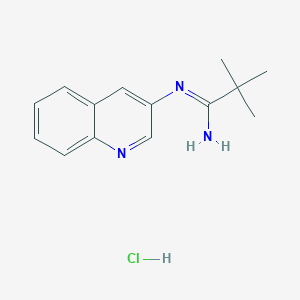

2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide hydrochloride is a substituted propanimidamide derivative characterized by a quinoline moiety at the N-position and a dimethyl group at the propanimidamide backbone. Its molecular formula is C₁₄H₁₈ClN₃, with a molecular weight of 234.28 g/mol (CAS: 1909287-04-2) . The compound’s structure combines the planar aromatic quinoline ring with a propanimidamide group, which may influence its solubility, bioavailability, and receptor-binding properties.

Eigenschaften

IUPAC Name |

2,2-dimethyl-N'-quinolin-3-ylpropanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3.ClH/c1-14(2,3)13(15)17-11-8-10-6-4-5-7-12(10)16-9-11;/h4-9H,1-3H3,(H2,15,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJGNFHAEZLPKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=NC1=CC2=CC=CC=C2N=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide hydrochloride typically involves the reaction of quinoline-3-carboxylic acid with 2,2-dimethylpropanimidamide under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the product is isolated by precipitation or crystallization.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide hydrochloride has several scientific research applications, including:

Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives, which are used in various chemical reactions and processes.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as infections and cancer.

Industry: The compound is used in the development of new materials and chemicals with unique properties.

Wirkmechanismus

The mechanism by which 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Quinoline vs.

- Molecular Weight and Solubility: The higher molecular weight of the quinoline derivative (234.28 g/mol) compared to simpler amidines (e.g., propionamidine HCl, 110.56 g/mol) suggests reduced aqueous solubility, which may necessitate formulation adjustments .

- LogP and Bioavailability: While logP data is unavailable for the quinoline derivative, Famotidine-related compounds (LogP ~3.48) exhibit moderate lipophilicity, which may differ due to the quinoline group’s hydrophobicity .

Example Reaction Pathway :

Quinolin-3-amine + 2,2-dimethylpropanimidoyl chloride → 2,2-dimethyl-N-(quinolin-3-yl)propanimidamide

Salt formation with HCl → Final product .

Biologische Aktivität

2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClN

- Molecular Weight : 239.71 g/mol

- CAS Number : 121553592

Biological Activity Overview

Research indicates that compounds with quinoline structures often exhibit diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. The biological activity of this compound can be summarized as follows:

Anticancer Activity

In vitro studies have demonstrated that derivatives of quinoline compounds can inhibit the proliferation of various cancer cell lines. For instance, similar compounds have shown significant antileukemia activity against MV-4-11 cells with IC values as low as 0.12 μM . Although specific data for this compound is limited, its structural similarities suggest potential anticancer effects.

Antibacterial Activity

Quinoline derivatives are known for their antibacterial properties. In studies involving related compounds, significant antibacterial activity was observed against both gram-positive and gram-negative bacteria. For example, compounds derived from the quinoline structure showed varying degrees of inhibition against organisms like Staphylococcus aureus and Escherichia coli . The exact antibacterial efficacy of this compound remains to be fully elucidated but warrants further investigation.

The mechanisms through which quinoline derivatives exert their biological effects often involve:

- Topoisomerase Inhibition : Some quinoline derivatives have been identified as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair .

- Antioxidant Properties : Many nitrogen-containing heterocycles possess antioxidant capabilities that can protect cells from oxidative stress .

Case Studies

Several studies have investigated the biological activities of quinoline-based compounds. Notably:

- Antileukemia Studies : A study found that specific quinoline derivatives exhibited high selectivity towards cancer cells compared to normal cells, suggesting a promising therapeutic index for anticancer applications .

- Antibacterial Evaluation : Another study highlighted the antibacterial efficacy of various quinoline derivatives against multiple bacterial strains using the broth dilution method. Compounds showed significant zones of inhibition, indicating their potential as antibiotic agents .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | MV-4-11 | 0.12 | 79.5 |

| Compound B | UO-31 | 0.24 | TBD |

| Compound C | UACC-257 | TBD | TBD |

Table 2: Antibacterial Activity Against Various Strains

| Compound | Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 25 |

| Compound B | Escherichia coli | 18 |

| Compound C | Salmonella typhimurium | 20 |

Q & A

Q. How can in silico models predict biological activity to prioritize in vitro testing?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to assess binding affinity to target receptors (e.g., kinase inhibitors). Validate predictions with pharmacophore modeling and ADMETox profiling (e.g., SwissADME). Prioritize compounds with favorable logP (<5) and low hepatotoxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.